molecular formula C12H16O6 B7817296 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol

Cat. No.: B7817296
M. Wt: 256.25 g/mol
InChI Key: KHRJUDSEFYIHFT-UHFFFAOYSA-N
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Description

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is an organic compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and a propanediol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with a suitable propanediol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups and the benzodioxole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol stands out due to its specific structural features, such as the propanediol side chain, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-15-9-4-7(3-8(14)5-13)10(16-2)12-11(9)17-6-18-12/h4,8,13-14H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRJUDSEFYIHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC(CO)O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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